Butyl[1-(3-chloro-4-fluorophenyl)ethyl]amine
Description
Butyl[1-(3-chloro-4-fluorophenyl)ethyl]amine is a secondary amine featuring a butyl group attached to a nitrogen atom, which is further bonded to a 1-(3-chloro-4-fluorophenyl)ethyl moiety. The compound combines a halogenated aromatic ring (3-chloro-4-fluorophenyl) with a flexible alkyl chain, making it structurally unique.
Properties
Molecular Formula |
C12H17ClFN |
|---|---|
Molecular Weight |
229.72 g/mol |
IUPAC Name |
N-[1-(3-chloro-4-fluorophenyl)ethyl]butan-1-amine |
InChI |
InChI=1S/C12H17ClFN/c1-3-4-7-15-9(2)10-5-6-12(14)11(13)8-10/h5-6,8-9,15H,3-4,7H2,1-2H3 |
InChI Key |
NUGQUMQWFZYVSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)C1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[1-(3-chloro-4-fluorophenyl)ethyl]amine typically involves the reaction of 3-chloro-4-fluoroacetophenone with butylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl[1-(3-chloro-4-fluorophenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various amine derivatives, amides, nitriles, and substituted phenyl compounds. These products are of interest for further chemical modifications and applications .
Scientific Research Applications
Butyl[1-(3-chloro-4-fluorophenyl)ethyl]amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl[1-(3-chloro-4-fluorophenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- N-[1-(3-chloro-4-fluorophenyl)ethyl]-4-fluoroaniline (): This compound replaces the butyl group with a 4-fluoroaniline moiety.
[1-(4-fluorophenyl)ethyl][(3-methylphenyl)methyl]amine () :
Here, the butyl chain is substituted with a 3-methylbenzyl group. The methyl group increases steric hindrance near the nitrogen, which may reduce metabolic stability compared to the linear butyl chain in the target compound .
Alkyl Chain Modifications
(4-methylphenyl)methylamine () :
This compound features a trifluoromethylphenyl group and a methylbenzyl substituent. The trifluoromethyl group significantly increases electron-withdrawing effects and metabolic resistance compared to the 3-chloro-4-fluorophenyl group in the target compound. However, the shorter methyl chain may reduce membrane permeability relative to the butyl group .[3-(methylthio)benzyl]amine hydrochloride () :
The methylthio group introduces sulfur-based polarity, enhancing solubility in polar solvents. In contrast, the butyl group in the target compound prioritizes lipophilicity, favoring blood-brain barrier penetration .
Halogenation Patterns
Research Implications and Gaps
While structural analogs like those in –6 provide insights into substituent effects, detailed experimental data (e.g., binding affinities, solubility, or toxicity) for Butyl[1-(3-chloro-4-fluorophenyl)ethyl]amine are absent in the provided evidence. Further studies using tools like SHELX () for crystallographic analysis could elucidate its conformational preferences and intermolecular interactions .
Biological Activity
Butyl[1-(3-chloro-4-fluorophenyl)ethyl]amine is an organic compound that has garnered attention due to its unique structural features and potential biological activities. Characterized by a butyl group and a chlorofluorophenyl moiety, this compound is of significant interest in medicinal chemistry. The presence of halogen substituents enhances its reactivity and binding affinity to biological targets, making it a candidate for various pharmacological applications.
Chemical Structure and Properties
The molecular formula for this compound is C12H16ClF, with a molecular weight of approximately 215.69 g/mol. The structural configuration includes:
- Butyl Group : Contributes to hydrophobic interactions.
- Chlorine and Fluorine Atoms : Enhance lipophilicity and potential receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Initial studies suggest that compounds with similar structures may exhibit:
- Enzyme Inhibition : Potentially acting as inhibitors for various enzymes.
- Receptor Binding : Modulating biochemical pathways through receptor interactions.
Biological Activity Studies
Recent studies have focused on the compound's potential therapeutic effects, including:
- Antimicrobial Properties : Similar compounds have shown activity against various pathogens, suggesting a need for further investigation into this compound's efficacy in this area .
- Antitumor Activity : Preliminary findings indicate that derivatives may exhibit significant anti-tumor effects in preclinical models .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Chloro-4-fluorobenzylamine | Lacks the butyl group | Different reactivity due to absence of butyl group |
| Butylbenzylamine | Lacks chlorine and fluorine substituents | Affects biological activity significantly |
| 3-Chloro-4-fluoroaniline | Contains an amine group directly on the benzene ring | Different reactivity profile due to direct amine |
The unique combination of the butyl group with a chlorofluorophenyl moiety imparts distinct chemical properties that may lead to novel biological activities not observed in these similar compounds .
Study 1: Enzyme Inhibition
A study investigating enzyme inhibition indicated that this compound could inhibit certain key enzymes involved in metabolic pathways. This suggests potential applications in metabolic disorders or cancer therapy where enzyme modulation is crucial .
Study 2: Antitumor Efficacy
In preclinical trials, derivatives of this compound were tested against various cancer cell lines. Results demonstrated significant cytotoxicity, particularly in models representing JAK2 and FLT3 signaling pathways. The treatment resulted in improved survival rates and tumor regression in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
